

Novel Dihydrofolate Reductase Inhibitors with Broad-Spectrum Antibacterial Activity Comparable to Trimethoprim

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Compound of Interest

Compound Name: *Baquiloprim*

Cat. No.: *B148455*

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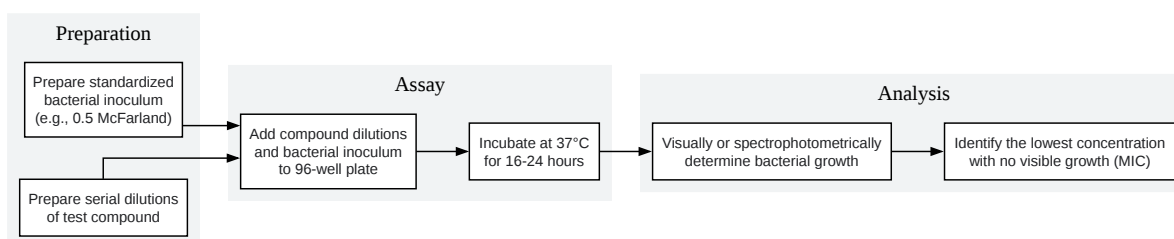
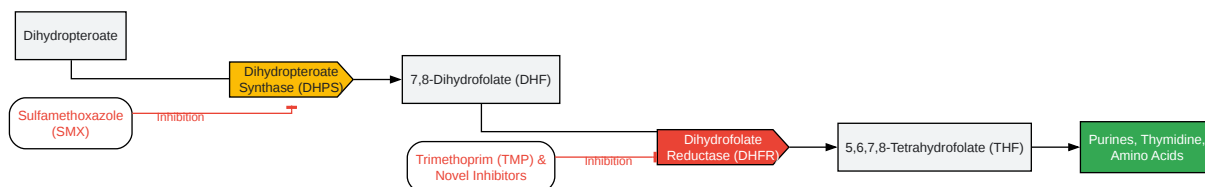
A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of emerging classes of compounds that exhibit potent, broad-spectrum antibacterial activity comparable to the established dihydrofolate reductase (DHFR) inhibitor, Trimethoprim (TMP). We present a comprehensive analysis of their quantitative antibacterial efficacy, detailed experimental methodologies for their evaluation, and visual representations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel antimicrobial agents.

Core Concept: Targeting the Folate Biosynthesis Pathway

The primary mechanism of action for Trimethoprim and the compounds discussed herein is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.^{[1][2]} This pathway is essential for the de novo synthesis of purines, thymidine, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis in bacteria.^[1] By inhibiting DHFR, these compounds effectively starve bacteria of essential metabolites, leading to a bacteriostatic or bactericidal effect.

Signaling Pathway: Folate Biosynthesis



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